Cas no 1934564-77-8 (Cyclobutyl(2,4-dichloropyridin-3-yl)methanone)

Cyclobutyl(2,4-dichloropyridin-3-yl)methanone 化学的及び物理的性質
名前と識別子
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- Cyclobutyl(2,4-dichloropyridin-3-yl)methanone
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- インチ: 1S/C10H9Cl2NO/c11-7-4-5-13-10(12)8(7)9(14)6-2-1-3-6/h4-6H,1-3H2
- InChIKey: WOFOZTTXUVXSLV-UHFFFAOYSA-N
- ほほえんだ: C(C1CCC1)(C1=C(Cl)C=CN=C1Cl)=O
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM513044-1g |
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone |
1934564-77-8 | 97% | 1g |
$551 | 2023-03-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD443145-1g |
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone |
1934564-77-8 | 97% | 1g |
¥3857.0 | 2023-03-12 |
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Cyclobutyl(2,4-dichloropyridin-3-yl)methanoneに関する追加情報
Introduction to Cyclobutyl(2,4-dichloropyridin-3-yl)methanone (CAS No. 1934564-77-8)
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone, identified by its CAS number 1934564-77-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclobutyl group attached to a methanone moiety and a 2,4-dichloropyridine substituent, has garnered attention due to its structural complexity and potential applications in synthetic chemistry and drug development.
The structural framework of Cyclobutyl(2,4-dichloropyridin-3-yl)methanone consists of a cyclobutane ring connected to a carbonyl group, which is further linked to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions. This unique arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in various chemical transformations.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities. The presence of the pyridine ring in Cyclobutyl(2,4-dichloropyridin-3-yl)methanone suggests potential interactions with biological targets, such as enzymes and receptors. This has led to its exploration as a building block in the synthesis of novel therapeutic agents.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions. The chlorinated pyridine moiety can undergo palladium-catalyzed coupling reactions with various nucleophiles, enabling the construction of more complex molecular architectures. Such reactions are pivotal in the synthesis of biologically active molecules and have been widely utilized in drug discovery efforts.
Recent studies have highlighted the role of Cyclobutyl(2,4-dichloropyridin-3-yl)methanone in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of this compound, researchers have been able to generate derivatives with enhanced potency and selectivity against specific kinases. These findings underscore the importance of this molecule as a scaffold for drug development.
The synthesis of Cyclobutyl(2,4-dichloropyridin-3-yl)methanone involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The introduction of the cyclobutyl group and the selective chlorination of the pyridine ring require precise control over reaction conditions. Advances in catalytic methods have facilitated more efficient and scalable syntheses, making this compound more accessible for research purposes.
In addition to its pharmaceutical applications, Cyclobutyl(2,4-dichloropyridin-3-yl)methanone has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronic devices, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The ability to fine-tune these properties through structural modifications offers exciting possibilities for developing next-generation materials.
The future prospects for Cyclobutyl(2,4-dichloropyridin-3-yl)methanone are promising, with ongoing research aimed at uncovering new synthetic pathways and expanding its applications. Collaborative efforts between chemists and biologists will be essential in translating laboratory findings into tangible benefits for society. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing global health challenges.
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